ラクロプリド
概要
説明
科学的研究の応用
Raclopride has a wide range of scientific research applications:
Neurology and Psychiatry: It is used to study dopamine receptor binding in the brain, particularly in conditions like Parkinson’s disease and Huntington’s disease.
Imaging Studies: Radiolabeled raclopride is used in PET imaging to assess the binding capacity of cerebral D2 dopamine receptors.
Drug Efficacy and Neurotoxicity: It is used to determine the efficacy and neurotoxicity of dopaminergic drugs.
Personality Disorders: Studies have investigated the relationship between D2 receptor binding capacity and personality traits.
作用機序
ラクロプリドは、脳内の D2 ドパミン受容体を選択的に拮抗することで効果を発揮します . この拮抗作用は、さまざまな神経学的プロセスに関与する神経伝達物質であるドパミンの作用を阻害します。 ラクロプリドの D2 受容体に対する選択性は、結合親和性で特徴付けられます。Ki値は、D2 受容体では 1.8 nM、D3 受容体では 3.5 nM、D4 受容体では 2400 nM、D1 受容体では 18000 nM です . この選択的な結合により、脳内のドパミン受容体活性の正確なイメージングと評価が可能になります .
類似の化合物との比較
ラクロプリドは、ハロペリドールやスルピリドなどの他のドパミン受容体拮抗薬と比較されることがよくあります。 ラクロプリドは D2 受容体に高度に選択的であるのに対し、ハロペリドールは、複数のドパミン受容体サブタイプに影響を与える、より広い範囲の活性を持っています . 一方、スルピリドはラクロプリドと比較して、D2 受容体と D3 受容体に対する親和性が高く、選択性が低くなります . ラクロプリドの独自の選択性は、特にイメージング研究や特定のドパミン関連障害の研究に役立ちます .
類似の化合物のリスト
- ハロペリドール
- スルピリド
- ネモナプリド
- (+)-PHNO(D2/D3 アゴニスト)
ラクロプリドの独自の特徴と用途は、特に神経学、精神医学、イメージング研究の分野で、科学研究における貴重なツールとなっています。
生化学分析
Biochemical Properties
Raclopride plays a crucial role in biochemical reactions by selectively binding to dopamine D2 receptors. These receptors are G protein-coupled receptors that inhibit adenylate cyclase activity, leading to decreased cyclic adenosine monophosphate (cAMP) levels. Raclopride’s interaction with dopamine D2 receptors is characterized by its high affinity and selectivity, with dissociation constants (Ki) of 1.8 nM for D2 receptors, 3.5 nM for D3 receptors, 2400 nM for D4 receptors, and 18000 nM for D1 receptors . This selective binding inhibits the normal physiological actions of dopamine, making raclopride a valuable tool for studying dopaminergic signaling pathways.
Cellular Effects
Raclopride exerts significant effects on various cell types and cellular processes. By antagonizing dopamine D2 receptors, raclopride influences cell signaling pathways, gene expression, and cellular metabolism. In neurons, raclopride’s inhibition of D2 receptors leads to altered neurotransmitter release, affecting synaptic transmission and plasticity. This can result in changes in motor control, cognition, and emotional regulation. Additionally, raclopride’s impact on dopamine signaling can influence the expression of genes involved in neurotransmitter synthesis, receptor regulation, and synaptic function .
Molecular Mechanism
The molecular mechanism of raclopride involves its binding to dopamine D2 receptors, which are predominantly located in the striatum, limbic system, and cortex. Upon binding, raclopride prevents dopamine from activating these receptors, thereby inhibiting downstream signaling pathways. This includes the inhibition of adenylate cyclase, reduction in cAMP levels, and subsequent modulation of protein kinase A (PKA) activity. These molecular events lead to changes in gene expression and neuronal activity, contributing to raclopride’s effects on behavior and neurophysiology .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of raclopride can vary over time. Studies have shown that raclopride’s binding to dopamine D2 receptors is reversible and can be displaced by endogenous dopamine or other competitive ligands. The stability and degradation of raclopride are also important factors, as its pharmacokinetic properties influence its duration of action. Long-term studies have indicated that chronic administration of raclopride can lead to adaptive changes in dopamine receptor density and function, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of raclopride in animal models are dose-dependent. At low doses, raclopride effectively blocks dopamine D2 receptors without causing significant adverse effects. At higher doses, raclopride can induce motor impairments, such as catalepsy, due to excessive inhibition of dopaminergic signaling. These dose-dependent effects are crucial for determining the therapeutic window and potential toxicity of raclopride in preclinical studies .
Metabolic Pathways
Raclopride undergoes extensive metabolism in the liver, primarily through conjugation with glucuronic acid and sulfate. This metabolic process facilitates the elimination of raclopride from the body via renal excretion. The involvement of cytochrome P450 enzymes in raclopride’s metabolism has been suggested, although specific pathways and enzymes have not been fully elucidated. Understanding these metabolic pathways is essential for optimizing raclopride’s pharmacokinetics and minimizing potential drug interactions .
Transport and Distribution
Raclopride is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It readily crosses the blood-brain barrier, allowing it to reach its target receptors in the central nervous system. The distribution of raclopride is influenced by its lipophilicity and binding to plasma proteins. Once in the brain, raclopride’s localization to dopamine-rich regions, such as the striatum, is critical for its pharmacological effects .
Subcellular Localization
The subcellular localization of raclopride is primarily determined by its interaction with dopamine D2 receptors, which are located on the cell membrane. Raclopride’s binding to these receptors can influence their trafficking and internalization, affecting receptor availability and signaling. Additionally, raclopride may undergo post-translational modifications that impact its localization and function within specific cellular compartments. Understanding these subcellular dynamics is important for elucidating raclopride’s precise mechanisms of action .
準備方法
合成経路および反応条件
ラクロプリドは、さまざまな方法で合成できます。一般的な方法の1つは、デスメチルラクロプリドを前駆体として使用するものです。 前駆体は、ジメチルスルホキシド(DMSO)中、昇温下、炭酸カリウムまたは炭酸セシウムなどの塩基の存在下で、ヨウ化メチルを使用して炭素-11で標識されます . 次に、反応混合物を高速液体クロマトグラフィー(HPLC)で精製して、放射化学的純度の高いラクロプリドを得ます .
工業生産方法
工業的な設定では、ラクロプリドは、同様の合成経路を使用して、より大規模に製造されます。 このプロセスには、GE TRACERlab FX C Pro などの自動合成プラットフォームの使用が含まれ、ラクロプリドの効率的で高収率の生産を可能にします . 無毒溶媒と固相抽出法を使用すると、生産プロセスの効率性と安全性もさらに高まります .
化学反応の分析
反応の種類
ラクロプリドは、置換反応や加水分解反応など、さまざまな化学反応を起こします。 ラクロプリドは生物膜と相互作用し、脂質の加水分解速度に影響を与えるとされています .
一般的な試薬と条件
ラクロプリドの合成と反応に使用される一般的な試薬には、ヨウ化メチル、炭酸カリウム、炭酸セシウム、ジメチルスルホキシドなどがあります . 反応は通常、約85°Cの昇温下で行われます .
生成される主要な生成物
ラクロプリドの合成から生成される主要な生成物は、放射標識された化合物自体であり、イメージング研究に使用されます。 他の生成物には、合成に使用された前駆体や試薬からの副生成物が含まれる場合があります .
科学研究の応用
ラクロプリドは、幅広い科学研究に応用されています。
神経学および精神医学: ラクロプリドは、脳内のドパミン受容体結合を研究するために使用されます。特に、パーキンソン病やハンチントン病などの状態に使用されます.
イメージング研究: 放射標識されたラクロプリドは、PET イメージングで、脳の D2 ドパミン受容体の結合能力を評価するために使用されます.
薬物の有効性と神経毒性: ラクロプリドは、ドパミン作動性薬物の有効性と神経毒性を判断するために使用されます.
パーソナリティ障害: 研究では、D2 受容体の結合能力とパーソナリティ特性の関係が調査されています.
類似化合物との比較
Raclopride is often compared with other dopamine receptor antagonists, such as haloperidol and sulpiride. Unlike raclopride, which is highly selective for D2 receptors, haloperidol has a broader spectrum of activity, affecting multiple dopamine receptor subtypes . Sulpiride, on the other hand, has a higher affinity for D2 and D3 receptors but lower selectivity compared to raclopride . The unique selectivity of raclopride makes it particularly useful for imaging studies and research on specific dopamine-related disorders .
List of Similar Compounds
- Haloperidol
- Sulpiride
- Nemonapride
- (+)-PHNO (a D2/D3 agonist)
Raclopride’s unique properties and applications make it a valuable tool in scientific research, particularly in the fields of neurology, psychiatry, and imaging studies.
特性
IUPAC Name |
3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O3/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2/h7,9,20H,3-6,8H2,1-2H3,(H,18,21)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOQONBSWFLFPE-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045687 | |
Record name | Raclopride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84225-95-6 | |
Record name | Raclopride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84225-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Raclopride [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084225956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Raclopride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12518 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Raclopride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RACLOPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/430K3SOZ7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Raclopride interact with dopamine receptors?
A1: Raclopride acts as a dopamine antagonist, primarily targeting the D2-like receptor family (D2, D3, and D4). It exhibits high affinity for D2 and D3 receptors and significantly lower affinity for the D4 subtype []. Its antagonist action stems from competitive binding to the orthosteric binding site of these receptors, preventing the binding of dopamine and other agonists [, , , ].
Q2: What are the downstream effects of Raclopride binding to dopamine D2 receptors?
A2: By blocking dopamine D2 receptors, Raclopride interferes with dopamine signaling pathways. This leads to a range of effects, including:
- Increased dopamine synthesis: Blocking presynaptic D2 autoreceptors, which normally regulate dopamine synthesis and release, leads to increased dopamine production in certain brain regions like the mesocortical, mesolimbic, and nigrostriatal pathways [].
- Altered neuronal activity: Raclopride modulates the firing patterns of dopaminergic neurons in regions like the ventral tegmental area (VTA) [, , , ]. This effect is complex and varies depending on factors such as the brain region, dose of Raclopride, and presence of other drugs.
- Behavioral changes: In animal models, Raclopride induces various behavioral changes, including reduced locomotor activity, catalepsy, and attenuation of conditioned avoidance responding, effects considered predictive of antipsychotic activity [, , , , , , ].
Q3: What is the molecular formula and weight of Raclopride?
A3: The molecular formula of Raclopride is C18H21ClN2O2, and its molecular weight is 332.83 g/mol.
A3: The provided research papers do not contain information about Raclopride's material compatibility and stability.
A3: The provided research papers do not focus on the catalytic properties of Raclopride.
A3: The provided research papers primarily focus on experimental work with Raclopride. There is no in-depth discussion of computational chemistry or modeling studies.
Q4: How do structural modifications to the Raclopride molecule affect its activity and selectivity?
A4: While the provided papers don't offer a comprehensive SAR analysis, some inferences can be made:
- Substitution patterns: The presence of the chlorine atom and the specific arrangement of the benzamide, piperidine, and pyrrolidine rings are crucial for its high affinity for D2-like receptors [, ].
- Stereochemistry: Raclopride exists as a racemic mixture, with the S(−) enantiomer being the more pharmacologically active form [, ].
A4: The provided research papers do not contain information about specific formulation strategies for Raclopride.
A4: The provided research papers primarily focus on the pharmacological and behavioral effects of Raclopride and do not delve into detailed SHE regulations.
Q5: What is the pharmacokinetic profile of Raclopride?
A5: Research indicates that Raclopride demonstrates:
- Good absorption: Raclopride is well-absorbed after oral administration in humans, with peak plasma concentrations achieved within 1–2 hours [].
- Wide distribution: The drug distributes widely throughout the body, including the brain, where it readily crosses the blood-brain barrier [, , ].
- Metabolism: Raclopride is primarily metabolized in the liver, with a relatively short elimination half-life of approximately 2–4 hours in humans [, ].
- Excretion: The drug is excreted primarily in the urine, both as unchanged drug and metabolites [].
Q6: How do different routes of administration affect Raclopride's pharmacokinetics?
A6: The route of administration affects Raclopride's pharmacokinetic profile:
- Intravenous (IV): IV administration results in rapid and complete absorption, leading to a higher peak plasma concentration (Cmax) compared to oral administration [].
- Oral: Oral administration results in slower absorption and lower peak concentrations compared to IV [, , ]. The extended-release formulation reduces peak-to-trough fluctuations in plasma concentration compared to immediate-release formulations [].
Q7: How does the dose of Raclopride influence its pharmacodynamic effects?
A7: Raclopride displays dose-dependent effects:
- Low doses: Primarily block presynaptic D2 autoreceptors, leading to increased dopamine synthesis and release in certain brain regions [, ].
- High doses: Block both pre- and postsynaptic D2 receptors, resulting in a more pronounced reduction in dopaminergic transmission and behavioral effects like catalepsy and reduced locomotor activity [, , ].
Q8: How is Raclopride used to study dopamine release in animal models?
A8: Raclopride is a valuable tool for studying dopamine release in vivo:
- Microdialysis: Researchers administer Raclopride and then measure changes in extracellular dopamine levels in specific brain regions using microdialysis. This technique helps understand how different drugs and manipulations influence dopamine release [, , ].
- Positron Emission Tomography (PET): Radiolabeled Raclopride ([11C]raclopride) is used as a radiotracer in PET studies to visualize and quantify dopamine D2 receptor availability in the living brain [, , , , , , , , , ]. By comparing [11C]raclopride binding before and after pharmacological or behavioral challenges, researchers can indirectly assess changes in dopamine release.
Q9: Can you elaborate on the use of [11C]raclopride in PET studies?
A9: [11C]raclopride PET is a powerful tool for studying dopamine D2 receptor function in living organisms:
- Occupancy studies: Researchers can use [11C]raclopride PET to determine the occupancy of dopamine D2 receptors by different antipsychotic medications in patients with schizophrenia. This information helps optimize drug dosing and predict treatment response [, ].
- Dopamine release: By comparing [11C]raclopride binding before and after a challenge that increases dopamine release (e.g., amphetamine administration, stress), researchers can indirectly measure changes in dopamine levels [, , , , ].
A9: The provided research papers do not contain information about Raclopride resistance.
Q10: What are the potential side effects of Raclopride?
A16: As a dopamine D2 antagonist, Raclopride can produce extrapyramidal side effects (EPS), similar to other typical antipsychotics []. These effects include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。